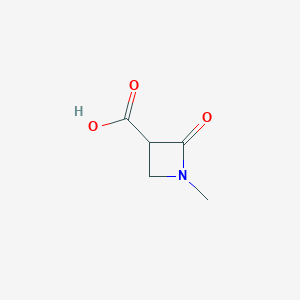
2-(2-Bromoethoxy)-1,3-difluorobenzene
概要
説明
“2-(2-Bromoethoxy)-1,3-difluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, substituted with two fluorine atoms at the 1 and 3 positions, and a 2-bromoethoxy group at the 2 position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atoms and the 2-bromoethoxy group onto the benzene ring. The exact method would depend on various factors, including the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the fluorine atoms and the 2-bromoethoxy group add complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents and conditions used. The presence of the bromine atom makes it a good leaving group, which could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the electronegative fluorine atoms and the polar 2-bromoethoxy group could affect its polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Medicinal Applications
2-(2-Bromoethoxy)-1,3-difluorobenzene is utilized in the synthesis of various compounds. One significant use is in the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication used for treating arrhythmia. The preparation from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction demonstrates the importance of this compound in medicinal chemistry (Zhai, 2006).
Organometallic Chemistry
In the field of organometallic chemistry, derivatives of 1,3-difluorobenzene, such as 2-(2-Bromoethoxy)-1,3-difluorobenzene, are increasingly recognized for their applications. They serve as solvents or ligands in transition-metal-based catalysis, offering opportunities for innovative organic synthesis due to their properties, like weak metal center binding and chemical inertness. These applications highlight the compound's role in advancing organometallic research (Pike, Crimmin, & Chaplin, 2017).
Environmental Biodegradation
In environmental science, the biodegradation of compounds like 1,3-difluorobenzene is a topic of study. Research on microorganisms such as Labrys portucalensis, which can degrade 1,3-difluorobenzene, provides insights into the environmental fate and potential bioremediation applications of these compounds. This research is crucial for understanding how such substances interact with and are processed in natural environments (Moreira, Amorim, Carvalho, & Castro, 2009).
Spectroscopic Analysis
Spectroscopic analysis of derivatives of 1,3-difluorobenzene, including 2-(2-Bromoethoxy)-1,3-difluorobenzene, offers valuable insights into their structural and electronic properties. Studies on microwave spectra, dipole moments, and vibrational characteristics of these compounds contribute to a deeper understanding of their physical and chemical behaviors, which is essential for their application in various scientific domains (Nygaard et al., 1967; Reddy & Rao, 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-bromoethoxy)-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXHFNFKOPYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-1,3-difluorobenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

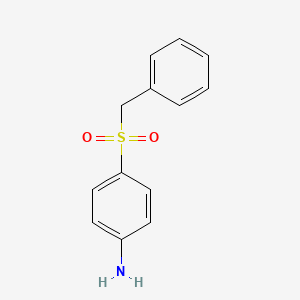
![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)
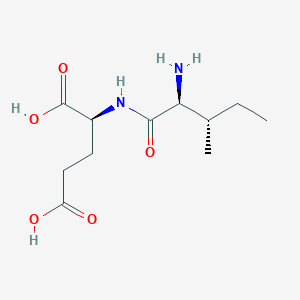
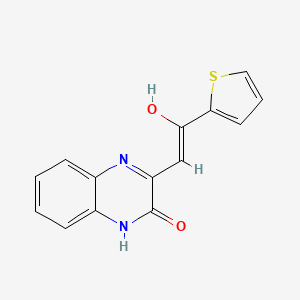
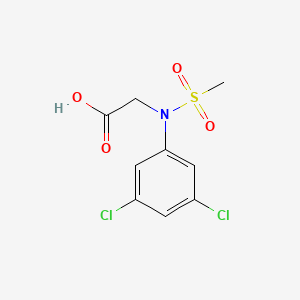


![7-Methylimidazo[1,2-c]pyrimidine](/img/structure/B3136799.png)
![N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3136803.png)
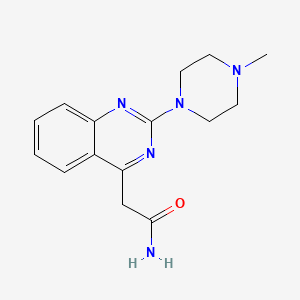
![1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3136816.png)

